

Physicochemical Properties of Pure Ganoderenic Acid C: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ganoderenic acid C*

Cat. No.: B10820875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderenic acid C is a member of the highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom *Ganoderma lucidum*. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of pure **Ganoderenic acid C**, alongside experimental protocols for its isolation and characterization. Due to the limited availability of data for **Ganoderenic acid C** in some areas, information on closely related ganoderic acids is also presented to provide a comparative context.

Physicochemical Data

The following tables summarize the key physicochemical properties of **Ganoderenic acid C** and its structural analogs.

Table 1: Core Physicochemical Properties of **Ganoderenic Acid C**

Property	Value	Source
CAS Number	100665-42-7	[1]
Molecular Formula	C ₃₀ H ₄₄ O ₇	[1]
Molecular Weight	516.7 g/mol	[1] [2]
Physical State	Solid	[1]
Solubility	Soluble in Methanol	[1]

Table 2: Comparative Physicochemical Data of Related Ganoderic and Ganoderenic Acids

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Source
Ganoderic Acid D	C ₃₀ H ₄₄ O ₈	532.7	218 - 220	[3]
Ganoderenic Acid D	C ₃₀ H ₄₀ O ₇	512.6	218 - 220	[4]
Ganoderic Acid C1	C ₃₀ H ₄₂ O ₇	514.65	150 - 151	
Ganoderic Acid C5	C ₃₀ H ₄₂ O ₇	514.65	220 - 222	[4]
Ganoderic Acid C6	C ₃₀ H ₄₄ O ₈	532.67	208 - 210	[4]
Ganoderic Acid G	C ₃₀ H ₄₄ O ₈	532.67	224 - 226	[4]

Spectral Data

Detailed spectral data for pure **Ganoderenic acid C** is not readily available in the public domain. However, the following represents the type of data required for its structural elucidation and characterization, with examples from closely related compounds.

Table 3: Spectroscopic Data for Characterization of Ganoderenic and Ganoderic Acids

Technique	Compound	Key Observations	Source
¹ H-NMR	Ganoderenic Acid D	δ (CDCl ₃): 0.89 (3H, s, H-18), 1.11 (3H, s, H-29), 1.13 (3H, s, H-28), 1.24 (3H, d, J = 6.0, H-27), 1.25 (3H, s, H-19), 1.40 (3H, s, H-30), 4.88 (1H, dd, J = 8.4, 8.4 Hz, H-7), 6.05 (1H, s, H-22)	[4]
IR	Ganoderenic Acid D	ν_{max} (KBr, cm ⁻¹): 3417, 1725, 1705, 1660, 1618, 1180, 1109, 992, 903	[4]
MS	Ganoderenic Acid D	m/z: 512 (M ⁺ , C ₃₀ H ₄₀ O ₇)	[4]

Experimental Protocols

The isolation and purification of pure **Ganoderenic acid C** from Ganoderma species is a multi-step process requiring careful optimization. Below is a generalized protocol based on established methods for ganoderic acid extraction.

Extraction of Crude Triterpenoids

- Objective: To extract a broad range of triterpenoids, including **Ganoderenic acid C**, from the fungal material.
- Protocol:
 - Dried and powdered fruiting bodies of Ganoderma lucidum are subjected to exhaustive extraction with 95% ethanol at an elevated temperature (e.g., 80°C) or via maceration at room temperature.[5]

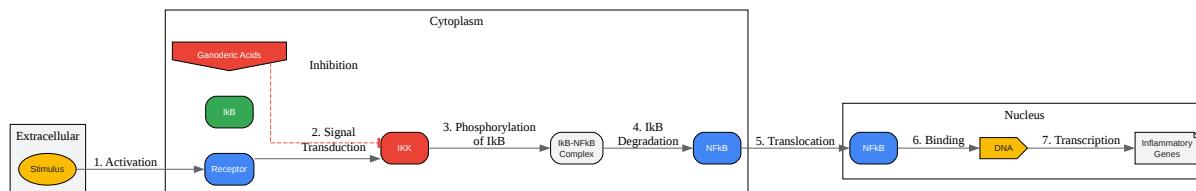
- The ethanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
- The crude extract is then suspended in water and partitioned successively with a nonpolar solvent such as ethyl acetate or chloroform to separate the triterpenoid fraction from more polar compounds.[\[5\]](#)
- The organic fractions are combined and evaporated to dryness to yield the crude triterpenoid extract.

Chromatographic Purification

- Objective: To isolate **Ganoderenic acid C** from the complex mixture of triterpenoids.
- Protocol:
 - Silica Gel Column Chromatography: The crude triterpenoid extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity with a solvent such as acetone or methanol.[\[5\]](#) Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with ganoderic acids are further purified using semi-preparative reversed-phase HPLC.[\[4\]](#)
 - Column: A C18 column is commonly employed.[\[4\]](#)[\[5\]](#)
 - Mobile Phase: A gradient elution system is typically used, consisting of an acidified aqueous phase (e.g., 0.1% acetic acid or formic acid in water) and an organic solvent such as acetonitrile or methanol.[\[5\]](#)[\[6\]](#)
 - Detection: UV detection at approximately 252 nm is suitable for monitoring the elution of ganoderic acids.[\[4\]](#)[\[5\]](#)
 - Fractions corresponding to the peak of **Ganoderenic acid C** are collected, and the solvent is removed to yield the purified compound.

Characterization

- Objective: To confirm the identity and purity of the isolated **Ganoderenic acid C**.
- Protocol:
 - Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.[5][7] For **Ganoderenic acid C**, the expected deprotonated molecule $[M-H]^-$ in negative ion mode would be at m/z 515.7.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectroscopy are essential for the complete structural elucidation of the molecule.
 - Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.[8]


Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by pure **Ganoderenic acid C** are limited, research on closely related ganoderic acids, such as Ganoderic acid C1 and C2, has provided insights into their potential mechanisms of action.

Ganoderenic acid C has been shown to be cytotoxic to H460 cancer cells with an IC_{50} value of 93 μM .[1][9]

Ganoderic acid C1 has been demonstrated to be a potent inhibitor of the NF- κ B signaling pathway. It exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF- α .[10] Additionally, ganoderic acids are known to modulate the MAPK and AP-1 pathways, which are also central to inflammatory responses.[10] Furthermore, Ganoderic acid C2 has been shown to be involved in immune and inflammatory response-related pathways.[11]

Below is a generalized representation of the NF- κ B signaling pathway, which is a known target of ganoderic acids.

[Click to download full resolution via product page](#)

Caption: Generalized NF-κB signaling pathway targeted by Ganoderic Acids.

Conclusion

Ganoderenic acid C is a promising bioactive compound from *Ganoderma lucidum*. While its complete physicochemical profile is still under investigation, this guide consolidates the currently available data and provides a framework for its isolation and characterization based on methods established for related triterpenoids. Further research is warranted to fully elucidate the spectral properties and specific biological mechanisms of pure **Ganoderenic acid C**, which will be crucial for its potential development as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 3. Ganoderic Acid D | C30H44O8 | CID 73657193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 9. Ganoderenic-Acid-C, 1MG | Labscoop [labscoop.com]
- 10. benchchem.com [benchchem.com]
- 11. Ganoderic acid C2 exerts the pharmacological effects against cyclophosphamide-induced immunosuppression: a study involving molecular docking and experimental validation - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Physicochemical Properties of Pure Ganoderenic Acid C: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820875#physicochemical-properties-of-pure-ganoderenic-acid-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com